N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide
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Overview
Description
N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a nitro group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the furan ring.
Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the furan derivative with dimethylsulfamoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylsulfamoyl chloride: A related compound used in similar synthetic applications.
5-Nitrofuran-2-carboxamide: Shares the furan and nitro functionalities but lacks the dimethylsulfamoyl group.
Uniqueness
N-(Dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89811-24-5 |
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Molecular Formula |
C13H13N3O6S |
Molecular Weight |
339.33 g/mol |
IUPAC Name |
N-(dimethylsulfamoyl)-5-nitro-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C13H13N3O6S/c1-14(2)23(20,21)15(10-6-4-3-5-7-10)13(17)11-8-9-12(22-11)16(18)19/h3-9H,1-2H3 |
InChI Key |
AYRLLKPPJVAYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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